molecular formula C12H19N3O B3048926 4-(1-methyl-1H-pyrazol-4-yl)-8-oxa-2-azaspiro[4.5]decane CAS No. 1864060-87-6

4-(1-methyl-1H-pyrazol-4-yl)-8-oxa-2-azaspiro[4.5]decane

Cat. No.: B3048926
CAS No.: 1864060-87-6
M. Wt: 221.30
InChI Key: GZFKHSWNFLJZSE-UHFFFAOYSA-N
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Description

4-(1-methyl-1H-pyrazol-4-yl)-8-oxa-2-azaspiro[45]decane is a complex organic compound featuring a spirocyclic structure with a pyrazole ring

Scientific Research Applications

4-(1-methyl-1H-pyrazol-4-yl)-8-oxa-2-azaspiro[4.5]decane has several scientific research applications:

Mechanism of Action

Target of Action

The primary targets of the compound “4-(1-methyl-1H-pyrazol-4-yl)-8-oxa-2-azaspiro[4Similar compounds, such as choline analogs, have been shown to interact with muscarinic receptors . These receptors play a crucial role in the nervous system, mediating various physiological responses, including heart rate and smooth muscle contraction.

Biochemical Pathways

Similar compounds have been shown to affect cholinergic-nitric oxide signaling . This pathway plays a significant role in cardiovascular function, and its modulation can lead to various downstream effects, including changes in blood pressure and heart rate .

Preparation Methods

The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)-8-oxa-2-azaspiro[4.5]decane typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the spirocyclic structure. Industrial production methods may involve optimization of these reactions to increase yield and purity, often employing continuous flow reactors and automated synthesis techniques .

Chemical Reactions Analysis

4-(1-methyl-1H-pyrazol-4-yl)-8-oxa-2-azaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain substituents on the pyrazole ring.

Comparison with Similar Compounds

4-(1-methyl-1H-pyrazol-4-yl)-8-oxa-2-azaspiro[4.5]decane can be compared with other spirocyclic compounds and pyrazole derivatives. Similar compounds include:

Properties

IUPAC Name

4-(1-methylpyrazol-4-yl)-8-oxa-2-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-15-8-10(6-14-15)11-7-13-9-12(11)2-4-16-5-3-12/h6,8,11,13H,2-5,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFKHSWNFLJZSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CNCC23CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601191094
Record name 8-Oxa-2-azaspiro[4.5]decane, 4-(1-methyl-1H-pyrazol-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601191094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864060-87-6
Record name 8-Oxa-2-azaspiro[4.5]decane, 4-(1-methyl-1H-pyrazol-4-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1864060-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Oxa-2-azaspiro[4.5]decane, 4-(1-methyl-1H-pyrazol-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601191094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1-methyl-1H-pyrazol-4-yl)-8-oxa-2-azaspiro[4.5]decane
Reactant of Route 2
4-(1-methyl-1H-pyrazol-4-yl)-8-oxa-2-azaspiro[4.5]decane
Reactant of Route 3
4-(1-methyl-1H-pyrazol-4-yl)-8-oxa-2-azaspiro[4.5]decane
Reactant of Route 4
4-(1-methyl-1H-pyrazol-4-yl)-8-oxa-2-azaspiro[4.5]decane
Reactant of Route 5
4-(1-methyl-1H-pyrazol-4-yl)-8-oxa-2-azaspiro[4.5]decane
Reactant of Route 6
4-(1-methyl-1H-pyrazol-4-yl)-8-oxa-2-azaspiro[4.5]decane

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